2-Octanoyloxybenzoic acid

Vue d'ensemble

Description

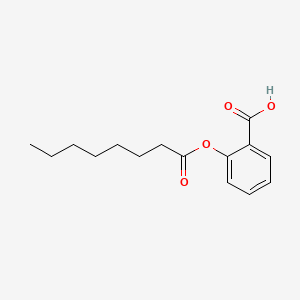

2-Octanoyloxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It has been used as a substrate in the study of enzymes such as phospholipase a2 . Phospholipase A2 is an enzyme that hydrolyzes the sn-2 acyl bond of phospholipids, leading to the formation of fatty acids and lysophospholipids .

Mode of Action

In the context of enzymatic studies, it is likely that 2-octanoyloxybenzoic acid is hydrolyzed by the enzyme, leading to the release of octanoic acid and 2-hydroxybenzoic acid .

Biochemical Pathways

Given its potential role as a substrate for phospholipase a2, it may be involved in lipid metabolism and signal transduction pathways .

Result of Action

If it is indeed a substrate for phospholipase a2, its hydrolysis could potentially lead to the production of bioactive lipids and contribute to cellular signaling processes .

Activité Biologique

2-Octanoyloxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, including its enzymatic properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an octanoyloxy group attached to a benzoic acid structure. This unique configuration may contribute to its biological activities, particularly its interactions with various enzymes and receptors in biological systems.

Enzymatic Activity

One of the primary areas of interest regarding this compound is its role as a substrate for phospholipases A2 (PLA2). The compound has been utilized in various studies to evaluate PLA2 activity due to its ability to mimic natural substrates. For instance, it has been shown that PLA2 enzymes can hydrolyze 4-nitro-3-octanoyloxybenzoic acid (NOBA) effectively, indicating that derivatives like this compound may exhibit similar enzymatic interactions .

Cytotoxicity and Anti-Tumor Effects

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For example, studies have demonstrated that PLA2s derived from snake venoms, which utilize substrates such as 4-nitro-3-octanoyloxybenzoic acid, exhibit significant cytotoxic effects on human cancer cells, including breast adenocarcinoma and melanoma . The mechanism appears to involve the disruption of cellular membranes and induction of apoptosis in tumor cells.

Table 1: Cytotoxic Effects of this compound Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Human Breast Adenocarcinoma | 25 | Membrane disruption and apoptosis |

| Mouse Melanoma (B16-F10) | 30 | Inhibition of cell proliferation |

| Ehrlich Ascites Tumor | 20 | Induction of necrosis |

Anti-Inflammatory Properties

In addition to its cytotoxic effects, this compound may possess anti-inflammatory properties. Research indicates that hydroxybenzoic acid derivatives can inhibit inflammatory pathways mediated by cyclooxygenases (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins . This inhibition could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various hydroxybenzoic acid derivatives found that this compound significantly inhibited the growth of several cancer cell lines while exhibiting minimal toxicity to normal cells .

- Enzymatic Studies : Investigations into PLA2 activity using synthetic substrates like NOBA have provided insights into how this compound can serve as an effective tool for studying enzyme kinetics and mechanisms involved in phospholipid hydrolysis .

- Therapeutic Potential : The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating inflammatory diseases or conditions where excessive tissue damage occurs due to inflammation .

Applications De Recherche Scientifique

Research Applications

2-Octanoyloxybenzoic acid is primarily utilized in biochemical assays and studies involving phospholipase A2 (PLA2) enzymes, which play crucial roles in various biological processes including inflammation and lipid metabolism.

Biochemical Assays

- Substrate for Phospholipase A2 : This compound serves as a chromogenic substrate for measuring PLA2 activity. Upon hydrolysis by PLA2, it releases a nitrophenol derivative that can be spectrophotometrically detected at 425 nm, allowing for quantification of enzyme activity.

- Enzyme Kinetics Studies : Used to study enzyme kinetics and inhibitor screening, aiding in the understanding of PLA2's role in various biological functions .

Medical Research

- Inflammatory Processes : Research involving this compound contributes to understanding the role of phospholipases in inflammatory processes, which may lead to the development of therapeutic agents targeting these pathways .

- Myotoxicity Evaluation : Studies have shown that this compound can help assess myotoxic effects by measuring plasma creatine kinase levels post-injection in animal models .

Study on PLA2 Activity

In a study examining the enzymatic activity of PLA2 using this compound as a substrate, researchers found that optimal conditions for enzyme activity were pH 8.0 and temperature of 37 °C. The absorbance increase over time was directly proportional to enzyme activity, demonstrating the compound's effectiveness as a reliable substrate for biochemical assays.

Evaluation of Antitumoral Properties

Another significant application involves the evaluation of antitumoral properties associated with phospholipases isolated from snake venoms. The use of this compound in these studies has provided insights into potential anticancer compounds derived from venom proteins, highlighting its relevance in pharmaceutical research .

Propriétés

IUPAC Name |

2-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLYETYHDMXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990632 | |

| Record name | 2-(Octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-62-3 | |

| Record name | Octanoyl salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70424-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.